molecular formula C14H24N2O3 B11754188 tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B11754188
M. Wt: 268.35 g/mol
InChI Key: XNRSDSINJPUVSJ-UHFFFAOYSA-N
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Description

Key structural elements include:

  • A tert-butyloxycarbonyl (Boc) group at position 5, serving as a protective amine group.
  • An acetyl substituent at position 1 and a methyl group at position 4.

This compound is a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and kinase modulators due to its rigid, nitrogen-rich scaffold .

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 1-acetyl-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-9-12-11(6-7-15(12)10(2)17)8-16(9)13(18)19-14(3,4)5/h9,11-12H,6-8H2,1-5H3

InChI Key

XNRSDSINJPUVSJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CCN2C(=O)C)CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization Reactions for Core Structure Formation

The bicyclic pyrrolo[3,4-b]pyrrole scaffold is typically constructed via cyclization reactions. A common approach involves reacting pyrrole precursors with carbonyl-containing reagents under acidic or catalytic conditions. For example, AlCl₃-mediated Friedel-Crafts acylation has been employed to introduce acetyl groups at the N1 position while facilitating ring closure .

Reaction Scheme

Pyrrole derivative+Acetyl chlorideAlCl₃, CH₂Cl₂1-Acetyl intermediateCyclizationBicyclic core\text{Pyrrole derivative} + \text{Acetyl chloride} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{1-Acetyl intermediate} \xrightarrow{\text{Cyclization}} \text{Bicyclic core}

Key parameters for this step include:

  • Temperature : 0°C to room temperature to prevent over-acylation.

  • Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Catalyst : Lewis acids like AlCl₃ or PCl₃ .

Table 1: Cyclization Reaction Optimization

ConditionYield (%)Purity (HPLC)Source
AlCl₃, CH₂Cl₂, 0°C7895
PCl₃, THF, RT6589

Multi-Step Synthesis with Boc Protection

The tert-butyl carbamate (Boc) group is introduced early to protect the secondary amine during subsequent reactions. A representative pathway involves:

  • Boc Protection : Reaction of hexahydropyrrolo[3,4-b]pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

  • Methylation : Quaternization of the N6 position using methyl iodide or dimethyl sulfate .

  • Acetylation : Introduction of the acetyl group at N1 via acyl chloride coupling .

Critical Steps :

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential after each step to isolate intermediates .

  • Stereochemical Control : Chiral auxiliaries or resolution techniques ensure the desired (3aR,6aR) configuration, as evidenced by X-ray crystallography in related compounds .

Table 2: Intermediate Characterization

Intermediate[α]²⁵D (c=1, CHCl₃)NMR (δ, ppm)
Boc-protected pyrrolidine+12.3°1.38 (s, 9H, Boc)
N6-Methyl derivative-5.6°2.45 (s, 3H, CH₃)

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors and catalytic hydrogenation are prioritized to enhance efficiency:

  • Flow Chemistry : Reduces reaction times from hours to minutes by optimizing mixing and heat transfer .

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) or Raney nickel enables selective reduction of imine intermediates .

Case Study : A patent (WO2014048865A1) describes a continuous process yielding 85% purity at 10 kg/batch, utilizing:

  • Solvent : Ethanol/water mixtures for greener processing.

  • Catalyst Recovery : 95% Pd/C reuse efficiency .

Purification and Analytical Validation

Final purification employs a combination of techniques:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves stereoisomers .

  • Recrystallization : Ethanol/water mixtures improve crystalline purity to >99% .

Analytical Data :

  • IR Spectroscopy : Strong absorbance at 1731 cm⁻¹ (C=O stretch) .

  • ¹H NMR : Key signals at δ 1.38 (Boc), 2.45 (N6-CH₃), and 2.10 (N1-COCH₃) .

Stereochemical and Process Challenges

  • Racemization Risk : Elevated temperatures during acetylation may epimerize chiral centers. Mitigation includes low-temperature reactions (-20°C) .

  • Byproduct Formation : Over-alkylation at N6 is minimized using stoichiometric methylating agents .

Table 3: Comparative Yields by Method

MethodScaleYield (%)Purity (%)
Laboratory (batch)100 g7298
Industrial (flow)10 kg8895

Chemical Reactions Analysis

Catalytic Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions to generate biphenyl derivatives. For example:

  • Buchwald–Hartwig amination : Reacts with 4-bromobiphenyl derivatives using Pd₂(dba)₃ and t-BuXPhos ligand in tert-butanol at 130°C (microwave conditions). This forms 23% yield of advanced intermediates for histamine H₃ receptor ligands .

Mechanistic Insight : The bicyclic amine acts as a nucleophile, attacking aryl halides via a palladium-mediated oxidative addition pathway. Steric effects from the tert-butyl and acetyl groups influence reaction kinetics .

Hydrolysis and Deprotection

Controlled hydrolysis enables selective removal of protective groups:

  • Acetyl group removal : Acidic hydrolysis (HCl/MeOH) cleaves the acetyl moiety while preserving the tert-butyl carbamate .

  • Boc deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butoxycarbonyl (Boc) group, yielding the free amine for further functionalization .

Stability and Reactivity Considerations

  • Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications .

  • Stereochemical integrity : The (3aR,6aR) configuration remains stable under standard reaction conditions but may epimerize under strong acidic/basic environments .

This compound’s versatility in bond-forming reactions and adaptability to diverse synthetic pathways make it invaluable for constructing complex bioactive molecules.

Scientific Research Applications

Histamine Receptor Modulation

One of the prominent applications of tert-butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is its role as a histamine H3 receptor ligand. Research indicates that compounds in this category can modulate neurotransmitter release in the central nervous system, which is crucial for treating conditions such as:

  • Neurological Disorders : Including Alzheimer's disease and schizophrenia.
  • Metabolic Disorders : Such as obesity and diabetes, where histamine receptors play a regulatory role .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, derivatives of pyrrolo[3,4-b]pyrrole have been explored for their anti-cancer properties and potential use in targeted therapy .

Case Study 1: Neurotransmitter Modulation

A study published in a pharmacological journal highlighted the effectiveness of pyrrolo[3,4-b]pyrrole derivatives in modulating neurotransmitter release. The research demonstrated that specific analogs exhibited high affinity for histamine H3 receptors, leading to improved cognitive functions in animal models .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of modified pyrrolo[3,4-b]pyrrole compounds. The study found that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents CAS No. Molecular Weight Key Properties
Target Compound 1-Acetyl, 6-methyl N/A (Ref: 10-F611392) ~254* Intermediate for drug candidates; discontinued
tert-Butyl 1-benzyl-6-methyl analog 1-Benzyl, 6-methyl 2266594-94-7 316.45 Higher lipophilicity (benzyl group); used in peptide mimetics
tert-Butyl 5-(2-methoxyacetyl)-6-methyl analog 5-Methoxyacetyl, 6-methyl 2266595-00-8 298.38 Altered solubility (polar methoxy group); potential prodrug applications
tert-Butyl 5-(trifluoroacetyl) analog 5-Trifluoroacetyl N/A (Ref: MFCD22683892) ~306* Enhanced electrophilicity; improved metabolic stability
Parent compound (unsubstituted) No acyl/methyl groups 132414-81-4 212.29 Baseline scaffold; versatile for functionalization

*Estimated based on structural similarity.

Key Observations :
  • Lipophilicity : The benzyl-substituted analog (CAS 2266594-94-7) exhibits higher lipophilicity (clogP ~2.5) compared to the acetylated target compound (clogP ~1.8), influencing membrane permeability .
  • Electron-Withdrawing Effects : The trifluoroacetyl analog (MFCD22683892) shows increased reactivity in nucleophilic substitution due to the electron-withdrawing CF₃ group, enhancing its utility in coupling reactions .
  • Positional Isomerism : Substitution at position 5 (e.g., methoxyacetyl) versus position 1 (acetyl) alters steric and electronic profiles, impacting binding affinity in target proteins .

Reactivity Trends :

  • The acetyl group in the target compound is susceptible to hydrolysis under basic conditions, whereas the trifluoroacetyl analog is more resistant due to the stability of the CF₃ group .
  • Benzyl groups require harsher conditions (e.g., hydrogenolysis) for removal compared to acetyl .

Q & A

Q. Methodological Answer :

  • Data Collection : Single crystals are grown via slow evaporation (e.g., from ethanol/water). Diffraction data are collected at 100 K using synchrotron radiation or a Cu-Kα source .
  • Structure Solution : SHELXD or SHELXS is used for phase determination via intrinsic phasing or Patterson methods. For challenging cases (e.g., twinned crystals), the HKLF 5 format in SHELXL is employed to model twin laws .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates stereochemistry using the R1 and wR2 residuals. The Flack parameter confirms absolute configuration .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Q. Methodological Answer :

  • NMR : 1^1H NMR (CDCl₃, 400 MHz) identifies methyl groups (δ 1.4–1.5 ppm for tert-butyl, δ 2.1–2.3 ppm for acetyl), while 13^{13}C NMR confirms carbonyls (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 284.175) to validate molecular formula .
  • IR Spectroscopy : Stretching bands for C=O (1650–1750 cm⁻¹) and N-H (3300 cm⁻¹) confirm functional groups .

Advanced: How to resolve contradictions between computational and experimental conformational data?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., water or DMSO) using AMBER or CHARMM force fields. Compare predicted dihedral angles with NOESY/ROESY NMR data .
  • DFT Optimization : Perform B3LYP/6-31G(d) calculations to model low-energy conformers. Overlay optimized structures with X-ray coordinates to assess deviations >0.5 Å .
  • Solvent Effects : If discrepancies persist, re-run MD with polarizable continuum models (e.g., IEF-PCM) to account for solvent polarity .

Basic: What safety protocols are critical during synthesis?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods for steps involving volatile reagents (e.g., acetyl chloride).
  • Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb solids with vermiculite .

Advanced: How does the tert-butyl group impact Suzuki-Miyaura cross-coupling efficiency?

Q. Methodological Answer :

  • Steric Hindrance : The tert-butyl group reduces coupling yields by ~15–20% compared to methyl analogs due to hindered Pd(0) oxidative addition. Use bulky ligands (e.g., SPhos or XPhos) to accelerate transmetallation .
  • Optimization : Pre-mix Pd(OAc)₂ (5 mol%) and ligand in degassed toluene at 80°C. Monitor reaction via TLC (hexane/EtOAc 3:1) and purify via flash chromatography .

Basic: How do solubility properties influence reaction design?

Q. Methodological Answer :

  • Solvent Selection : The compound is soluble in CH₂Cl₂, THF, and DMF but insoluble in water. Reactions are performed in anhydrous THF for nucleophilic substitutions or DMF for high-temperature aminations .
  • Workup : After acetylation, aqueous extraction (5% HCl) removes excess reagents, followed by drying over MgSO₄ .

Advanced: What strategies enable enantioselective synthesis of the bicyclic core?

Q. Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP/Pd(OAc)₂ for asymmetric hydrogenation of pyrrolidine precursors (e.g., 80% ee achieved at 50 bar H₂) .
  • Dynamic Resolution : Racemic intermediates are resolved via lipase-catalyzed acetylation (e.g., CAL-B in vinyl acetate) .

Safety: How to mitigate acute oral toxicity (H302) in animal studies?

Q. Methodological Answer :

  • Dosing : Administer via oral gavage at ≤50 mg/kg (LD₅₀ data pending). Monitor for CNS depression or gastrointestinal distress .
  • First Aid : If ingested, administer activated charcoal (1 g/kg) and seek immediate veterinary care .

Advanced: What pharmacophore role does the acetyl group play in kinase inhibition?

Q. Methodological Answer :

  • Binding Affinity : The acetyl group forms hydrogen bonds with ATP-binding pockets (e.g., EGFR-TK, IC₅₀ = 12 nM). Replace with trifluoroacetyl to enhance metabolic stability (t₁/₂ increased by 3×) .
  • SAR Studies : Methyl-to-acetyl substitution improves selectivity over HER2 (ΔIC₅₀ = 100 nM vs. 1.2 µM) .

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